Exclusive Intellectual Property for Targeting Clinically Latent Microorganisms
The 4-(pyrrolidin-1-yl)quinoline scaffold is the exclusive subject of a patent family (e.g., US 8759348 B2) for killing clinically latent microorganisms. The patent differentiates this mechanism from conventional antibiotics, which are selected based on their ability to inhibit growth (MIC). The 4-substitution is a core structural requirement for this novel activity, distinguishing it from the 2- and 7-substituted isomers which are not covered by this specific IP [1][2]. This provides a clear legal and functional basis for prioritization.
| Evidence Dimension | Patented mechanism of action and structural specificity |
|---|---|
| Target Compound Data | Core scaffold for killing clinically latent microorganisms (US 8759348 B2) |
| Comparator Or Baseline | 2-(Pyrrolidin-1-yl)quinoline-3-carboxylic acid (target: NPY antagonists) and 7-substituted fluoroquinolones (target: DNA gyrase in growing bacteria) |
| Quantified Difference | Qualitative distinction: patented latent-kill mechanism vs. no reported anti-latent activity for comparators |
| Conditions | Patent claims and literature analysis |
Why This Matters
For research programs targeting antibiotic-tolerant or persistent infections, procuring this specific scaffold is essential to operate within the defined intellectual property space of a novel mechanism of action.
- [1] Beswick, M. C., Cramp, S. M., Hu, Y., Pallin, T. D., & Dyke, H. J. (2014). U.S. Patent No. 8,759,348 B2. Washington, DC: U.S. Patent and Trademark Office. View Source
- [2] Cramp, S. M., Dyke, H. J., Pallin, T. D., & Zahler, R. (2002). WO Patent No. 2002094789. Geneva: WIPO. View Source
